molecular formula C17H21BrN4O2 B7359514 5-bromo-N-[1-(2-methylpropanoyl)piperidin-4-yl]-1H-indazole-3-carboxamide

5-bromo-N-[1-(2-methylpropanoyl)piperidin-4-yl]-1H-indazole-3-carboxamide

Cat. No. B7359514
M. Wt: 393.3 g/mol
InChI Key: YOZDAAXHVJRIDF-UHFFFAOYSA-N
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Description

5-bromo-N-[1-(2-methylpropanoyl)piperidin-4-yl]-1H-indazole-3-carboxamide is a synthetic compound used in scientific research. It belongs to the class of indazole derivatives and is known to have potential therapeutic applications.

Mechanism of Action

The mechanism of action of 5-bromo-N-[1-(2-methylpropanoyl)piperidin-4-yl]-1H-indazole-3-carboxamide is not fully understood. However, it has been shown to interact with various cellular targets such as DNA, enzymes, and receptors. It has been shown to inhibit the activity of acetylcholinesterase by binding to its active site. It has also been shown to induce apoptosis in breast cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
5-bromo-N-[1-(2-methylpropanoyl)piperidin-4-yl]-1H-indazole-3-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, which can lead to increased levels of acetylcholine in the brain. This can improve cognitive function and memory. It has also been shown to induce apoptosis in breast cancer cells, which can lead to the death of cancer cells and inhibit their proliferation.

Advantages and Limitations for Lab Experiments

The advantages of using 5-bromo-N-[1-(2-methylpropanoyl)piperidin-4-yl]-1H-indazole-3-carboxamide in lab experiments include its synthetic availability, its potential therapeutic applications, and its ability to interact with various cellular targets. However, its limitations include its unknown mechanism of action, its potential toxicity, and the need for further studies to fully understand its therapeutic potential.

Future Directions

For the research on 5-bromo-N-[1-(2-methylpropanoyl)piperidin-4-yl]-1H-indazole-3-carboxamide include further studies to understand its mechanism of action, its potential therapeutic applications in various diseases, and its toxicity profile. It can also be studied for its potential use in combination with other drugs to enhance its therapeutic effects. Further studies can also be conducted to optimize its synthesis method and improve its purity.

Synthesis Methods

The synthesis of 5-bromo-N-[1-(2-methylpropanoyl)piperidin-4-yl]-1H-indazole-3-carboxamide involves the reaction of 5-bromo-1H-indazole-3-carboxylic acid with 1-(2-methylpropanoyl)piperidin-4-amine in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). The reaction is carried out in a suitable solvent such as DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) at room temperature. The resulting product is then purified by column chromatography to obtain a pure compound.

Scientific Research Applications

5-bromo-N-[1-(2-methylpropanoyl)piperidin-4-yl]-1H-indazole-3-carboxamide has been studied for its potential therapeutic applications in various diseases. It has been shown to have anticancer activity against breast cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been studied for its potential use in treating Alzheimer's disease as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a role in the pathogenesis of Alzheimer's disease.

properties

IUPAC Name

5-bromo-N-[1-(2-methylpropanoyl)piperidin-4-yl]-1H-indazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21BrN4O2/c1-10(2)17(24)22-7-5-12(6-8-22)19-16(23)15-13-9-11(18)3-4-14(13)20-21-15/h3-4,9-10,12H,5-8H2,1-2H3,(H,19,23)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOZDAAXHVJRIDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCC(CC1)NC(=O)C2=NNC3=C2C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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